1-Amino-3,3-diethoxypropane
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally similar to "1-Amino-3,3-diethoxypropane" involves multi-step chemical processes. For example, a related compound, 3-Aminoxy-1-amino[1,1′-3H2]propane, was synthesized via a three-step process starting from 3-aminoxypropionitrile hydrochloride, demonstrating the complexity of synthesizing amino-substituted propanes (Pankaskie & Scholtz, 1989).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to "1-Amino-3,3-diethoxypropane" involves determining their crystal structures and computational modeling. For instance, a novel compound was characterized using XRD, FTIR, NMR, and UV–Vis spectra, providing insights into the molecular structure and electronic properties of such molecules (Pavitha et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving compounds structurally related to "1-Amino-3,3-diethoxypropane" include their potential as inhibitors for enzymes involved in polyamine biosynthesis, demonstrating their chemical reactivity and interaction with biological molecules (Khomutov et al., 1985).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and boiling point, are critical for their application in synthesis and drug design. While specific data for "1-Amino-3,3-diethoxypropane" is not provided, similar compounds' synthesis methods and structural analyses suggest a solid foundation for understanding their physical properties.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group interactions of compounds like "1-Amino-3,3-diethoxypropane," are crucial for their utility in organic synthesis and pharmacology. For example, the study on the synthesis and immunosuppressive activity of related compounds sheds light on their potential chemical behavior and applications (Kiuchi et al., 2000).
Scientific Research Applications
Peptide Synthesis
1-Amino-3,3-diethoxypropane has been explored for its utility in peptide synthesis. An example is the use of novel organophosphorus compounds, such as 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one, in efficient peptide coupling, which can be crucial in creating specific peptide sequences for research and therapeutic applications (Fan, Hao, & Ye, 1996).
Oligonucleotide Synthesis
The compound has relevance in the synthesis of oligonucleotides, including glycoconjugates. This involves complex processes like aminolysis and the use of various protection strategies, highlighting its role in the intricate synthesis of biologically significant molecules (Katajisto, Heinonen, & Lönnberg, 2004).
Inhibitory Effects in Biochemical Processes
Research has shown that derivatives of 1-Amino-3,3-diethoxypropane, such as 1-Aminooxy-3-aminopropane, can act as potent inhibitors of enzymes like ornithine decarboxylase, adenosylmethionine decarboxylase, and spermidine synthase. This indicates potential applications in studying and manipulating polyamine biosynthesis (Khomutov et al., 1985).
Synthesis of Pharmacologically Active Compounds
The compound has been used in synthesizing pharmacologically active molecules, such as beta-adrenergic agents. This highlights its significance in medicinal chemistry and drug development (Lehmann, Eckardt, Faust, & Fiedler, 1980).
Cartilage Reconstruction
In biomedical applications, amino-diethoxypropane modified alginate-chitosan hydrogel, incorporating 1-Amino-3,3-diethoxypropane, has been used for cartilage reconstruction. This application demonstrates the compound's potential in tissue engineering and regenerative medicine (Wan et al., 2015).
Corrosion Inhibition
Its derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments, suggesting its industrial applications in metal treatment and protection (Gupta et al., 2017).
Safety And Hazards
1-Amino-3,3-diethoxypropane is considered hazardous. It is combustible and harmful if swallowed. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
3,3-diethoxypropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-3-9-7(5-6-8)10-4-2/h7H,3-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXMSHBZYAOHBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCN)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334535 | |
Record name | 1-Amino-3,3-diethoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3,3-diethoxypropane | |
CAS RN |
41365-75-7 | |
Record name | 1-Amino-3,3-diethoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Amino-3,3-diethoxypropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.